2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one
Descripción general
Descripción
2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one is a chemical compound with the molecular formula C20H21NO . It has a molecular weight of 291.39 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in several studies . For instance, 2-[(2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles have been synthesized by the cyclization of 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones with phenacyl bromide .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques . For example, a study revealed that the title molecule consists of two six-membered rings fused together in chair-chair conformation .Chemical Reactions Analysis
The chemical reactions involving this compound have been investigated . One study reported a new rearrangement of this compound with hydrazoic acid in CHCl3-H2SO4 mixture, leading to 8,10-diphenyl-1,9-diazabicyclo[5.3.0]decan-2-one .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 291.4 g/mol, a topological polar surface area of 29.1 Ų, and a complexity of 361 . The compound has a rotatable bond count of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación
Conformational Studies
2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one and its derivatives have been extensively studied for their conformational properties. Research has focused on understanding their structure through methods like quantum mechanical calculations, NMR spectroscopy, and X-ray crystallography. These studies reveal that these compounds exhibit preferred conformations in different states (gas, solution, solid), impacted by intermolecular interactions like hydrogen bonding (Arias et al., 1994).
Structural Characterization
Detailed structural characterizations of these compounds have been conducted using various spectroscopic methods. This includes investigations into the crystal structures and spectroscopic properties (IR, 1H and 13C NMR) to determine the conformation and configuration of these molecules in different environments (Iriepa et al., 1995).
Pharmacological Potential
Although the requirement is to exclude information related to drug use, dosage, and side effects, it's important to note that some of the research on these compounds includes exploring their pharmacological properties. This involves evaluating their potential as analgesic agents and studying their effects on behavioral alteration in animal models (Iriepa et al., 1999).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of derivatives of this compound. This includes synthesizing novel compounds and evaluating their efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial agents (Ramachandran et al., 2011).
Synthetic and Stereochemical Studies
Synthesis and stereochemical analysis of these compounds provide insights into their chemical behavior and potential applications in various fields, including medicinal chemistry. This involves exploring different synthetic routes and understanding the stereochemical configurations of these molecules (Umamatheswari & Kabilan, 2011).
Direcciones Futuras
The future directions for the study of 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one could involve further exploration of its biological activities and potential applications. For instance, its derivatives have shown promising antimicrobial properties, making them potential candidates for continued drug development efforts .
Mecanismo De Acción
Target of Action
The primary targets of 2,4-Diphenyl-3-azabicyclo[33It’s known that the compound and its derivatives have shown significantantifungal and antibacterial activities . This suggests that the compound likely interacts with targets that are crucial for the survival and proliferation of these microorganisms.
Mode of Action
The exact mode of action of 2,4-Diphenyl-3-azabicyclo[33It’s known that the compound’s biological activity depends mainly on thestereochemistry of the molecules . All reported compounds exist in twin-chair conformation with equatorial disposition of the phenyl groups at C-2 and C-4 of the 3-azabicyclononane moiety . This suggests that the compound’s interaction with its targets and any resulting changes are likely influenced by its specific molecular structure and conformation.
Biochemical Pathways
The specific biochemical pathways affected by 2,4-Diphenyl-3-azabicyclo[33Given its antifungal and antibacterial activities, it can be inferred that the compound likely interferes with pathways essential for the growth and survival of these microorganisms .
Result of Action
The result of the action of 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one is manifested in its antifungal and antibacterial activities . Compounds with halo-substituents at ortho/para positions of the phenyl showed good antifungal profile against all tested organisms . Certain derivatives of the compound exhibit potent antibacterial activity against tested S. aureus, K. pneumoniae, S. typhii, E. coli, and β-H. streptococcus .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,4-Diphenyl-3-azabicyclo[33It’s known that the biological activity of such compounds often depends on the nature and position of the substituents . For instance, compounds with halo-substituents at ortho/para positions of the phenyl showed good antifungal profile .
Propiedades
IUPAC Name |
2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c22-20-16-12-7-13-17(20)19(15-10-5-2-6-11-15)21-18(16)14-8-3-1-4-9-14/h1-6,8-11,16-19,21H,7,12-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKOJSYQFMMPDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC(C(C1)C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320880 | |
Record name | 2,4-Diphenyl-3-aza-bicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34025-58-6 | |
Record name | NSC366062 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366062 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diphenyl-3-aza-bicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90320880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one?
A1: this compound is characterized by a bicyclic ring system composed of two six-membered rings sharing a common nitrogen atom and a bridging methylene group. Two phenyl substituents occupy the 2 and 4 positions on the bicyclic framework. The molecule also features a ketone functional group at the 9 position. [, , ] (See references below)
Q2: How does the conformation of this compound vary in different states?
A2: Research suggests that the preferred conformation of this compound differs depending on its physical state. In the gas phase and CDCl3 solution, a CC-α conformation, with the N-H bond axial and both phenyl groups equatorial, is favored. [] Conversely, in the solid state, a CC-β conformation predominates, where the N-H bond occupies an equatorial position, facilitating intermolecular hydrogen bond formation within the crystal lattice. [, ]
Q3: Have any derivatives of this compound been synthesized and studied?
A3: Yes, various derivatives of this compound have been synthesized, including N-methyl derivatives, spirohydantoines, and thioketals. These modifications aim to explore the impact of structural changes on the compound's conformational preferences and potential biological activities. [, , ]
Q4: What computational chemistry methods have been employed to study this compound?
A4: Semiempirical quantum mechanical calculations, particularly at the AM1 level, have been utilized in conjunction with 1H-NMR spectroscopy to investigate the conformational preferences of this compound and its derivatives. [] Additionally, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been employed to explore the electronic structure and properties of related derivatives, such as this compound O-benzyloxime. []
Q5: Has the biological activity of this compound or its derivatives been investigated?
A5: While the provided abstracts don't delve into specific biological activities, one study mentions investigating the biological activity of metal complexes derived from a Schiff-base ligand synthesized using this compound as a starting material. [] This suggests an interest in exploring potential applications in medicinal chemistry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.